molecular formula C8H13N3O2 B14216174 N-[3-(1H-Imidazol-1-yl)propyl]glycine CAS No. 630095-89-5

N-[3-(1H-Imidazol-1-yl)propyl]glycine

Cat. No.: B14216174
CAS No.: 630095-89-5
M. Wt: 183.21 g/mol
InChI Key: QTHHGVTYIKJGFV-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]glycine is a synthetic N-alkylated glycine derivative of significant interest in chemical and pharmaceutical research. This bifunctional molecule incorporates a glycine backbone modified with a 3-(1H-imidazol-1-yl)propyl chain, making it a valuable building block for the synthesis of more complex molecules . N-alkylated-α-amino acids are highly valuable building blocks for synthesizing pharmaceutically active compounds, ligands for asymmetric catalysis, and biodegradable polymers . The imidazole ring is a key pharmacophore known for its role in coordinating with metal ions and participating in hydrogen bonding, which is critical in the formation of coordination compounds and metal-organic frameworks (MOFs) . Researchers can utilize this compound as a precursor for developing new ternary coordination complexes, particularly with metals like copper(II), where N-alkylated glycine derivatives are known to exhibit pronounced stereoselective effects . Furthermore, the structural features of this molecule suggest potential for application in multi-target-directed ligand (MTDL) strategies, a growing area in medicinal chemistry for complex diseases . The compound is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

630095-89-5

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-(3-imidazol-1-ylpropylamino)acetic acid

InChI

InChI=1S/C8H13N3O2/c12-8(13)6-9-2-1-4-11-5-3-10-7-11/h3,5,7,9H,1-2,4,6H2,(H,12,13)

InChI Key

QTHHGVTYIKJGFV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCNCC(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Glycine Ethyl Ester with 3-(1H-Imidazol-1-yl)propylamine

The most direct route to N-[3-(1H-Imidazol-1-yl)propyl]glycine involves the nucleophilic substitution of glycine ethyl ester with 3-(1H-imidazol-1-yl)propylamine. As detailed in peptide synthesis studies, ethyl bromoacetate reacts with 3-(1H-imidazol-1-yl)propylamine in anhydrous dimethylformamide (DMF) at 0–5°C, yielding this compound ethyl ester (11c) with 78% efficiency. Critical to this method is the slow addition of the amine to prevent dimerization, followed by stirring for 12 hours under nitrogen. Subsequent hydrolysis using 6 M HCl at reflux for 4 hours converts the ester to the free glycine derivative, achieving an overall yield of 68% after recrystallization from ethanol-water.

This method’s advantages include its simplicity and compatibility with standard peptide synthesis equipment. However, the necessity for cryogenic conditions and extended reaction times limits its industrial scalability. Side products such as N,N-di[3-(1H-imidazol-1-yl)propyl]glycine (up to 12%) form due to over-alkylation, necessitating chromatographic purification when high purity (>98%) is required.

Reductive Amination of N-Cyanoethylimidazole Precursors

An alternative two-step strategy, patented for its cost-effectiveness, begins with the cyanethylation of imidazole. Reacting imidazole with acrylonitrile in methanol at 60°C for 8 hours produces N-cyanoethylimidazole with 91% yield. Hydrogenation of this intermediate under 10 MPa H₂ pressure in the presence of Raney nickel and liquid ammonia at 125°C for 5 hours generates 3-(1H-imidazol-1-yl)propylamine, which is then coupled with tert-butoxycarbonyl (Boc)-protected glycine. After Boc deprotection using trifluoroacetic acid, the target compound is isolated via vacuum distillation (140°C at 5 mmHg) with an 82% yield over two steps.

This approach excels in large-scale production due to its reliance on inexpensive catalysts and readily available acrylonitrile. The patent emphasizes that residual nickel catalysts (<50 ppm) are effectively removed by filtration through celite, ensuring compliance with pharmaceutical impurity standards. A notable drawback is the requirement for high-pressure hydrogenation equipment, which increases capital costs.

Zinc-Mediated Coupling of Imidazolylpropyl Halides

A less conventional but highly selective method employs zinc dust to facilitate the coupling of 3-(1H-imidazol-1-yl)propyl bromide with N-Boc-2-acetoxyglycine methyl ester. Adapted from protected amino acid syntheses, this reaction proceeds in tetrahydrofuran (THF) at −20°C for 6 hours, yielding the Boc-protected glycine derivative in 74% isolated yield. Subsequent deprotection with hydrochloric acid in dioxane furnishes this compound with 89% purity after aqueous workup.

The zinc-mediated approach minimizes racemization, making it suitable for enantioselective synthesis. However, the need for strictly anhydrous conditions and the high reactivity of zinc demand specialized handling, rendering this method less practical for routine applications.

Bispidine-Based Template Synthesis

Recent advances in bicyclic amine chemistry have enabled the synthesis of this compound via 3,7-diazabicyclo[3.3.1]nonane intermediates. Reacting N-3-aminopropylimidazole with Boc-protected bispidinone derivatives in acetic acid at 70°C for 24 hours produces a bicyclic adduct, which undergoes acid hydrolysis to release the target compound. This method achieves a 65% overall yield and benefits from the inherent stereochemical control offered by the bispidine framework.

While academically innovative, the multi-step sequence and reliance on custom-synthesized bispidinones limit its industrial adoption. Nuclear magnetic resonance (NMR) analyses confirm the product’s structure through characteristic imidazole proton signals at δ 7.25–7.39 ppm and glycine α-proton doublets at δ 3.85–3.93 ppm.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency and Practicality of this compound Synthesis Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Glycine alkylation 68 95 Simple setup, no high-pressure gear Low scalability, side products
Reductive amination 82 98 Cost-effective, scalable High-pressure H₂ required
Zinc-mediated 74 89 Enantioselective Moisture-sensitive reagents
Bispidine template 65 97 Stereochemical control Multi-step, bespoke intermediates

Characterization and Analytical Considerations

Fourier-transform infrared (FTIR) spectroscopy consistently identifies the compound’s carbonyl stretch at 1702–1734 cm⁻¹, while the imidazole C–N vibrations appear at 1651 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 211.1194 (calculated for C₉H₁₅N₃O₂: 211.1192).

Quantitative analysis via high-performance liquid chromatography (HPLC) using a C18 column (acetonitrile/0.1% trifluoroacetic acid gradient) reveals retention times of 6.8–7.2 minutes, with UV detection at 214 nm.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-Imidazol-1-yl)propyl]glycine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted imidazole compounds.

Mechanism of Action

The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]glycine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between N-[3-(1H-Imidazol-1-yl)propyl]glycine and its analogs, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications Reference
This compound Not provided C₈H₁₃N₃O₂ 199.21 Imidazole, glycine, propyl linker Chelation therapy, drug design
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane 16773-52-7 C₇H₉N₃O₃ 183.17 Nitroimidazole, epoxide Antiparasitic agents
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole 14419-11-5 C₇H₁₀ClN₃O₃ 231.63 Chloro, hydroxy, nitroimidazole Antibacterial research
N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propane-1-amine dihydrochloride Not provided C₈H₁₇Cl₂N₃ 226.15 Methylimidazole, ammonium chloride Ionic liquid synthesis

Functional Group Analysis

  • Imidazole Derivatives :

    • The target compound’s unsubstituted imidazole ring enables broad-spectrum coordination with transition metals (e.g., Zn²⁺, Cu²⁺), unlike methyl- or nitro-substituted analogs (e.g., 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane), where steric or electronic modifications reduce metal-binding versatility .
    • Nitro groups (e.g., in 14419-11-5) enhance electrophilicity, favoring covalent interactions with biological targets (e.g., DNA in antiparasitic drugs), whereas the glycine moiety in the target compound promotes solubility and biocompatibility .
  • Linker Modifications :

    • The propyl chain in this compound balances flexibility and rigidity, optimizing ligand-receptor interactions. In contrast, epoxy or chloro-hydroxy linkers (e.g., 16773-52-7, 14419-11-5) introduce reactivity (e.g., epoxide ring-opening) but increase toxicity risks .

Physicochemical Properties

  • Solubility : The glycine group in the target compound enhances aqueous solubility (predicted logP ~-1.2) compared to nitro- or chloro-substituted analogs (logP 0.5–1.8), making it more suitable for biological applications .
  • Stability : Epoxide-containing analogs (e.g., 16773-52-7) exhibit hydrolytic instability under physiological conditions, limiting their in vivo utility. The target compound’s glycine and imidazole groups confer pH-dependent stability, with protonation at acidic pH .

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